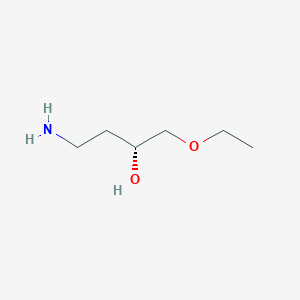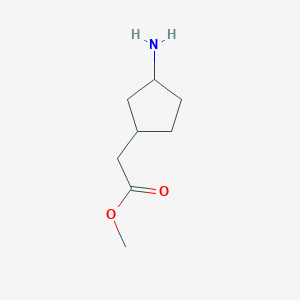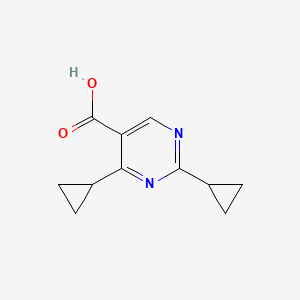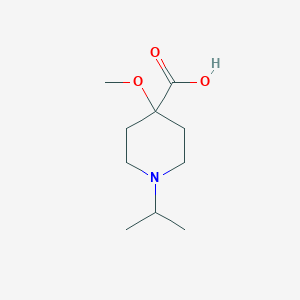![molecular formula C7H12N4 B13187881 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the specific precursors used.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine with a different ring fusion pattern.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a thiadiazine ring fused to the triazole ring.
1,3,4-Thiadiazoles: Compounds with a similar heterocyclic structure but different ring composition.
Uniqueness
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of nitrogen atoms in the ring system also contributes to its distinct properties compared to other triazolopyridines and related compounds.
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
3-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H12N4/c1-2-11-7-5-8-4-3-6(7)9-10-11/h8H,2-5H2,1H3 |
InChI-Schlüssel |
BMROKHDHBCQWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(CCNC2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)



![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)

![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)




![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)

